N-Hydroxyacetamidine

Catalog No.
S3707159
CAS No.
1429624-21-4
M.F
C2H6N2O
M. Wt
74.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Hydroxyacetamidine

CAS Number

1429624-21-4

Product Name

N-Hydroxyacetamidine

IUPAC Name

N'-hydroxyethanimidamide

Molecular Formula

C2H6N2O

Molecular Weight

74.08 g/mol

InChI

InChI=1S/C2H6N2O/c1-2(3)4-5/h5H,1H3,(H2,3,4)

InChI Key

AEXITZJSLGALNH-UHFFFAOYSA-N

SMILES

CC(=NO)N

Canonical SMILES

CC(=NO)N
  • N-Hydroxyacetamidine is a white crystalline solid [].
  • Its origin is likely limited to laboratory synthesis, with no known natural sources reported in scientific literature.
  • Its significance lies in its role as a precursor for the synthesis of amidoximes and related compounds, which are of interest in medicinal chemistry due to their potential biological activities [].

Molecular Structure Analysis

N-Hydroxyacetamidine has a relatively simple structure featuring a central carbon atom bonded to a hydroxyl group (OH), an amine group (NH2), and a methyl group (CH3). The key features include:

  • The combination of an amine and a hydroxyl group connected to the same carbon creates a functional group called a hydroxamic acid moiety [].
  • This moiety is known to participate in hydrogen bonding, which can influence the reactivity and physical properties of the molecule [].

Chemical Reactions Analysis

The primary application of N-Hydroxyacetamidine is in the synthesis of amidoximes. Here's an example reaction with acetaldoxime:

CH3C=NOH + H2N(OH)CH3 -> CH3C(=NOH)N(OH)CH3 (Eq. 1) []

  • In this reaction, N-Hydroxyacetamidine reacts with acetaldoxime to form N-hydroxyacetaldoxime, an amidoxime derivative.
  • Other reactions involving N-Hydroxyacetamidine might exist for the synthesis of various amidoxime derivatives, but detailed information is limited in available scientific literature.

Physical And Chemical Properties Analysis

  • It is likely a solid at room temperature due to the presence of polar functional groups (hydroxyl and amine) that can participate in intermolecular interactions.
  • It is expected to be soluble in water due to the presence of the hydroxyl group.
  • The amine group might give it some basic character, but specific pH data is unavailable.

Precursor for Amidoximes and Related Compounds

The primary application of N-Hydroxyacetamidine in scientific research lies in its use as a precursor for the synthesis of amidoximes and related compounds []. Amidoximes are a class of organic molecules with a C=N-OH functional group. They have various applications, including:

  • Medicine: Some amidoximes act as antidotes for organophosphate poisoning [].
  • Industry: Certain amidoximes find use as corrosion inhibitors and metal chelating agents [].
, primarily due to its functional groups:

  • Nucleophilic Substitution: The nitrogen atom in the acetamidine moiety can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Formation of Metal Complexes: N-Hydroxyacetamidine can form complexes with metal ions such as cobalt(II), nickel(II), and copper(II) through coordination with the nitrogen atom of the hydroxamate group .
  • Reactivity with Electrophiles: The hydroxyl group can react with electrophiles, leading to further derivatization of the compound.

N-Hydroxyacetamidine exhibits notable biological activities, particularly in the realm of antibacterial and anticancer research:

  • Antibacterial Properties: Compounds containing the N-hydroxyacetamidine moiety have been synthesized and shown to possess antibacterial activity against various pathogens .
  • Enzyme Inhibition: It has been studied for its potential as an inhibitor of certain enzymes involved in tumor growth, indicating its possible application in cancer therapy .

The synthesis of N-hydroxyacetamidine can be achieved through several methods:

  • Hydroxylation of Acetamidine: This method involves the direct hydroxylation of acetamidine under controlled conditions to yield N-hydroxyacetamidine.
  • Reactions with Hydroxylamine: The reaction of acetamidine with hydroxylamine can also produce N-hydroxyacetamidine, typically requiring specific conditions to enhance yield and purity.
  • Metal-Catalyzed Reactions: Utilizing metal catalysts can facilitate the formation of N-hydroxyacetamidine from simpler precursors through more complex synthetic pathways.

N-Hydroxyacetamidine finds applications in various fields:

  • Pharmaceutical Development: Its derivatives are explored for their potential as antibacterial agents and enzyme inhibitors, particularly in drug discovery processes.
  • Chemical Research: Used as a reagent in organic synthesis, particularly for introducing hydroxamic acid functionalities into other compounds.

Studies have explored the interaction of N-hydroxyacetamidine with various metal ions and other compounds:

  • Metal Ion Coordination: Research indicates that N-hydroxyacetamidine forms stable complexes with transition metals, which may influence its biological activity and efficacy as a drug candidate .
  • Theoretical Studies: Density functional theory has been employed to understand the interaction mechanisms between N-hydroxyacetamidine and vanadate ions, providing insights into its reactivity profile .

Several compounds share structural similarities with N-hydroxyacetamidine. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Acetohydroxamic AcidHydroxamic AcidKnown for its strong inhibition of certain enzymes.
N-Hydroxy-N-methylacetamideN-Hydroxylated AmideExhibits different solubility properties.
2-Amino-N-hydroxyacetamideAmino HydroxamateForms stable complexes with metal ions like copper.
N-Hydroxy-2-acetylaminofluoreneAcetylated HydroxamateExhibits unique fluorescence properties.

N-Hydroxyacetamidine stands out due to its specific structural configuration that allows for diverse reactivity and biological activity compared to these similar compounds.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

74.048012819 g/mol

Monoisotopic Mass

74.048012819 g/mol

Heavy Atom Count

5

Dates

Modify: 2023-08-20

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